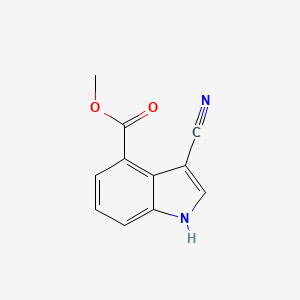

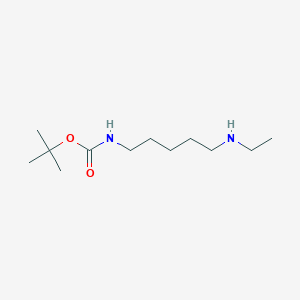

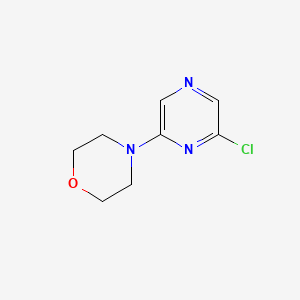

![molecular formula C13H15F3N2O2 B1328653 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 392237-31-9](/img/structure/B1328653.png)

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and pharmacology. The structure of the compound suggests that it contains a piperidine ring, which is a common motif in many biologically active molecules, and it is substituted with a 2-nitro-4-(trifluoromethyl)phenyl group at the 1-position and a methyl group at the 4-position.

Synthesis Analysis

The synthesis of halogenated piperidines, such as the compound , often involves the introduction of various substituents to the piperidine ring to modulate its properties and enhance its binding affinity to biological targets. For instance, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands has been reported, where the effects of various N-substituents and moieties on the phenoxy ring were examined . Similarly, the synthesis of related compounds with nitrophenyl groups has been described, which involves reactions with piperidine bases in dipolar aprotic solvents . These methods could potentially be adapted for the synthesis of "4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine."

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the crystal structure of a thiopiperidine derivative revealed that the piperidine ring can adopt an envelope conformation, and the orientation of substituents such as nitromethyl groups can be equatorial or axial . Similarly, the structure of a side product in benzothiazinone synthesis, which includes a piperidinyl group and a 2-chloro-3-nitro-5-(trifluoromethyl)phenyl moiety, was characterized, indicating the importance of understanding the molecular geometry for the synthesis of complex molecules .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex, as seen in the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, which proceeds through a multistep mechanism and results in a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene . The presence of a nitro group can also influence the reactivity, as nitrophenyl groups are known to participate in various chemical reactions, including those involving diazenyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The log P values and dissociation constants of halogenated piperidines have been estimated, providing insights into their lipophilicity and receptor binding affinity . The crystal structure analysis of related compounds can also reveal intramolecular interactions, such as hydrogen bonding, which can affect the compound's properties .

科学的研究の応用

Crystal Structure and Molecular Interactions

- The research on trifluoromethyl-substituted compounds, including those structurally related to 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, focuses on the crystal structures and molecular interactions. Studies have analyzed the dihedral angles and distances between atoms in various trifluoromethyl-substituted compounds, providing insights into their structural characteristics and potential reactivity (Li et al., 2005).

Synthesis and Structural Characterization

- Research has also been conducted on the synthesis and structural characterization of various piperidine derivatives, including those related to 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. These studies provide insights into the synthesis processes and crystal structures of these compounds, which are essential for understanding their potential applications in scientific research (Eckhardt et al., 2020).

Chemical Properties and Interactions

- The investigation of the chemical properties and interactions of various nitrophenyl and trifluoromethyl-substituted piperidines, including compounds similar to 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, has been a focus of research. These studies aim to understand the reactivity and potential applications of these compounds in different chemical processes (Möhrle & Mehrens, 1998).

Potential Pharmacological Activities

- Some studies have explored the potential pharmacological activities of piperidine derivatives, including their inhibitory effects on specific enzymes. This research is crucial for identifying new therapeutic applications of these compounds, including those structurally similar to 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (Saify et al., 2011).

Exploration in Organic Chemistry and Drug Synthesis

- The compound and its related structures have been a subject of interest in organic chemistry, particularly in the context of drug synthesis and the exploration of novel chemical reactions. This includes the study of their reactivity in various chemical environments and potential use in synthesizing new medicinal compounds (Castro et al., 1999).

Safety and Hazards

将来の方向性

Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to the compound , are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, it is expected that many novel applications of compounds similar to “4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine” will be discovered in the future .

特性

IUPAC Name |

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c1-9-4-6-17(7-5-9)11-3-2-10(13(14,15)16)8-12(11)18(19)20/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKFZZJFHJXBMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650199 |

Source

|

| Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |

CAS RN |

392237-31-9 |

Source

|

| Record name | 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

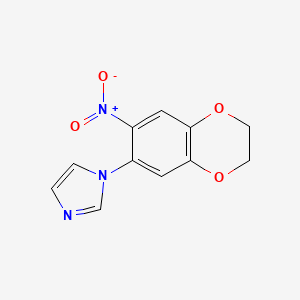

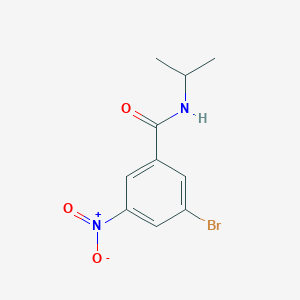

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

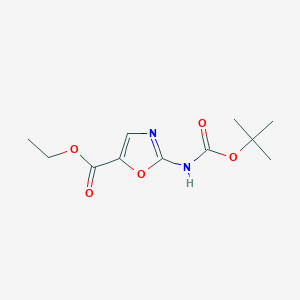

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

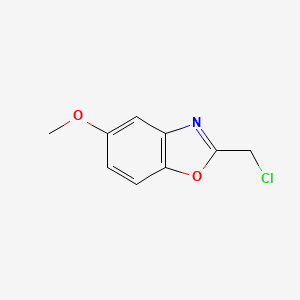

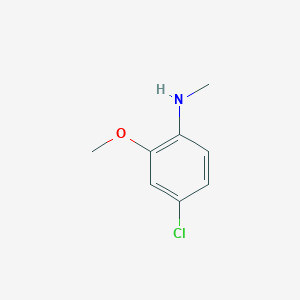

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)

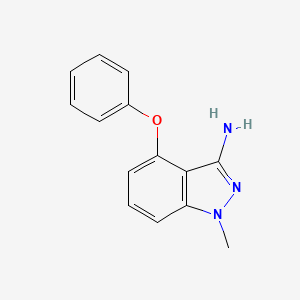

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)